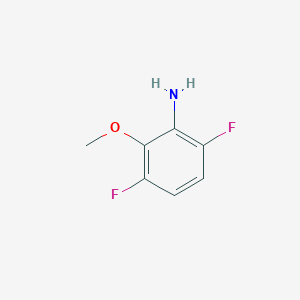

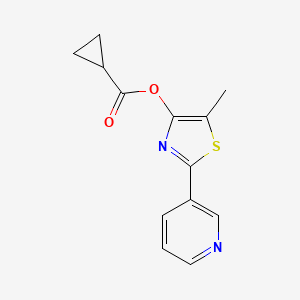

![molecular formula C12H11BrN2O B2729715 3-[(4-Bromophenyl)methoxy]pyridin-2-amine CAS No. 866135-55-9](/img/structure/B2729715.png)

3-[(4-Bromophenyl)methoxy]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-Bromophenyl)methoxy]pyridin-2-amine, also known as 4-Bromo-2-methoxypyridine, is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents, making it a useful reagent in organic synthesis. This compound has numerous applications in the field of organic synthesis and scientific research, including applications in medicinal chemistry, organic photochemistry, and catalysis.

Applications De Recherche Scientifique

Intervalence Charge Transfer and Mixed-Valence Species

Research on intervalence charge transfer (IVCT) in mixed-valence monocations linked with various bridges, including those with phenyl groups, has contributed to understanding the electronic interactions in these complexes. These studies provide insights into the nature of mixed-valence species, highlighting the influence of molecular structure on electronic coupling and charge transfer dynamics within the molecule (Barlow et al., 2005).

Reactions with Amines

The reactivity of certain carbene complexes with amines, leading to the formation of aminophenylcarbene complexes, showcases the potential of these interactions in synthesizing novel compounds. This research highlights the versatility of carbene chemistry and its applications in developing new materials and catalysts (Fischer, Heckl, & Werner, 1971).

Kinetics and Mechanism of Thionocarbonate Pyridinolysis

Investigations into the kinetics and mechanism of thionocarbonate pyridinolysis provide valuable information on the reaction pathways and the influence of substituents on reaction rates. This research aids in understanding the behavior of similar compounds in various chemical environments, which is crucial for designing reactions with desired outcomes (Castro et al., 1997).

Synthesis of Isoxazolones and Their Rearrangements

The synthesis of isoxazolones from nitropyridine groups and their rearrangement to imidazopyridines and indoles demonstrates the potential of these compounds in synthetic chemistry. This research explores the conditions under which these rearrangements occur, contributing to the broader knowledge of heterocyclic chemistry and its applications (Khalafy, Setamdideh, & Dilmaghani, 2002).

Oxidation of N-aminopyridinium Salts

The study on the oxidation of N-aminopyridinium salts elucidates the formation of azopyridinium and pyridiniopyridinium salts, depending on the nature of the substituent. This research provides insights into the oxidation processes of pyridinium compounds and their potential applications in developing new materials and chemical sensors (Doughty & Glover, 1977).

Propriétés

IUPAC Name |

3-[(4-bromophenyl)methoxy]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJBVHDXCIBNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327971 |

Source

|

| Record name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866135-55-9 |

Source

|

| Record name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2729638.png)

![N-[4-({[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2729642.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2729645.png)

![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2729646.png)

![6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2729648.png)

![1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethanol](/img/structure/B2729649.png)